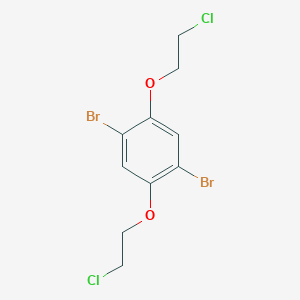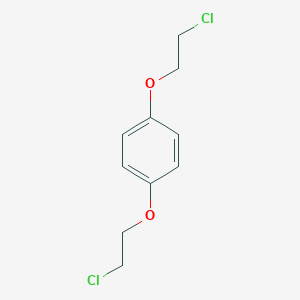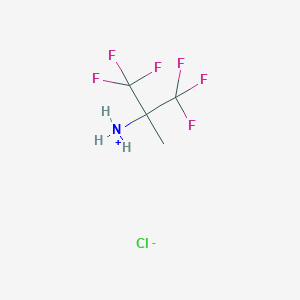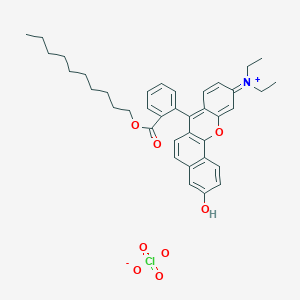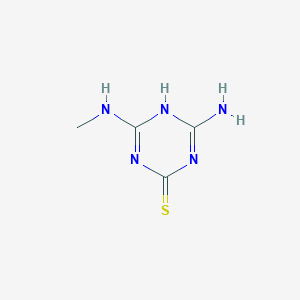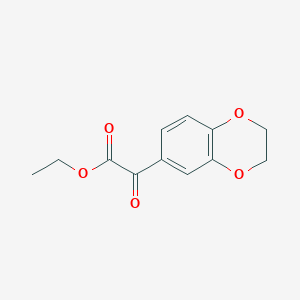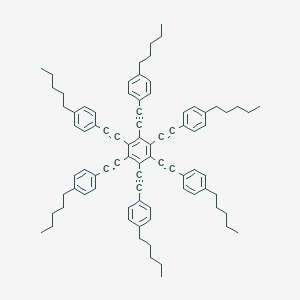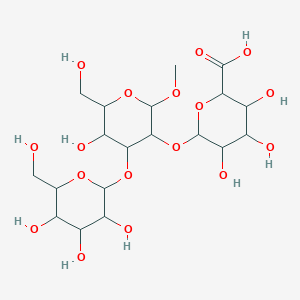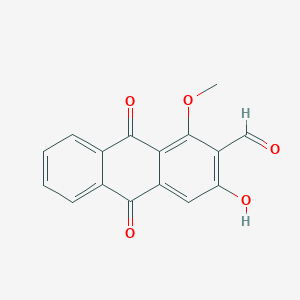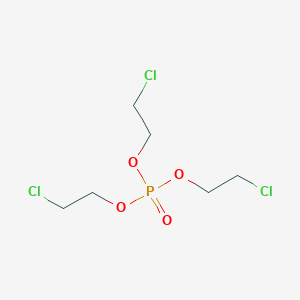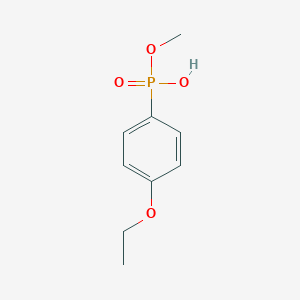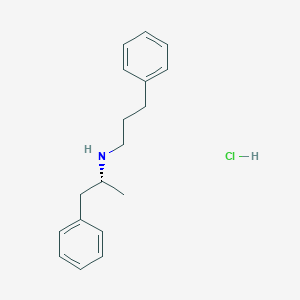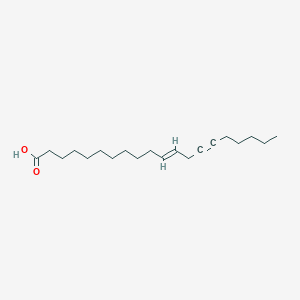
Eicosa-11-en-14-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosa-11-en-14-ynoic acid, also known as 11-eicosenoic acid, is a fatty acid with a chain length of 20 carbon atoms and one triple bond at the 11th position. This compound is widely found in various natural sources, including fish oil, vegetable oils, and animal fats. Eicosa-11-en-14-ynoic acid has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.
Applications De Recherche Scientifique
Eicosa-11-en-14-ynoic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in cancer treatment. Research has shown that eicosa-11-en-14-ynoic acid can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and metabolic disorders.
Mécanisme D'action
The exact mechanism of action of eicosa-11-en-14-ynoic acid is not fully understood. However, research suggests that this compound exerts its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, activation of apoptotic pathways, and modulation of lipid metabolism.
Effets Biochimiques Et Physiologiques
Eicosa-11-en-14-ynoic acid has been shown to have various biochemical and physiological effects. Research has shown that this compound can modulate lipid metabolism by inhibiting the activity of enzymes involved in fatty acid synthesis and promoting the activity of enzymes involved in fatty acid oxidation. Additionally, eicosa-11-en-14-ynoic acid has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using eicosa-11-en-14-ynoic acid in lab experiments is its availability. This compound is widely found in various natural sources, making it easy to obtain for research purposes. Additionally, eicosa-11-en-14-ynoic acid has been extensively studied, and its properties and potential therapeutic applications are well documented. However, one of the limitations of using this compound in lab experiments is its instability. Eicosa-11-en-14-ynoic acid is prone to oxidation, which can affect its properties and therapeutic potential.
Orientations Futures
Despite the extensive research on eicosa-11-en-14-ynoic acid, there is still much to be explored regarding its therapeutic potential. Some of the future directions for research on this compound include the development of novel synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, research on the stability and bioavailability of eicosa-11-en-14-ynoic acid is needed to optimize its therapeutic potential.
Méthodes De Synthèse
Eicosa-11-en-14-ynoic acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of an appropriate alkyne with a fatty acid, followed by hydrogenation to obtain the desired product. Enzymatic synthesis, on the other hand, involves the use of enzymes such as lipoxygenase and cyclooxygenase to catalyze the formation of eicosa-11-en-14-ynoic acid from its precursors.
Propriétés
Numéro CAS |
137091-48-6 |
|---|---|
Nom du produit |
Eicosa-11-en-14-ynoic acid |
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(E)-icos-11-en-14-ynoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b10-9+ |
Clé InChI |
PFFRDNFAEYTWIG-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCC#CC/C=C/CCCCCCCCCC(=O)O |
SMILES |
CCCCCC#CCC=CCCCCCCCCCC(=O)O |
SMILES canonique |
CCCCCC#CCC=CCCCCCCCCCC(=O)O |
Synonymes |
eicosa-11-en-14-ynoic acid IEYA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



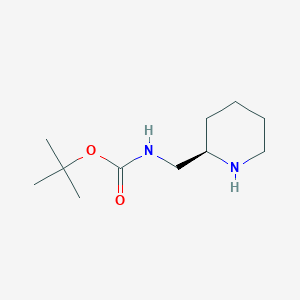
![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)
